molecular formula C16H12O5S B2965816 4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate CAS No. 208446-30-4

4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate

Cat. No.: B2965816
CAS No.: 208446-30-4
M. Wt: 316.33
InChI Key: ARXSFULMZKXXNA-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate is a synthetic flavone-methanesulfonate derivative supplied for research use only. This compound is of significant interest in oncology research, particularly in the investigation of hormone-dependent cancers such as breast cancer. Structurally similar flavone-methanesulfonate derivatives have been demonstrated to act as potent steroid sulfatase (STS) inhibitors . The sulfatase enzyme plays a critical role in converting sulfated steroid hormones into their active, non-sulfated forms, which can stimulate tumor growth . Inhibiting this enzyme is a recognized therapeutic strategy to reduce local estrogen levels in tumor tissues . Research on analogous compounds has shown that the core flavone structure appended with a methanesulfonate group can exhibit potent cytotoxic activity against breast cancer cell lines like MCF-7, with mechanisms shown to include the induction of apoptosis . One closely related derivative was reported to have an IC50 value of 0.615 µM in MCF-7 cells and was found to significantly decrease cell viability, an effect that was mitigated by the addition of estradiol, supporting its proposed mechanism as an STS inhibitor . Furthermore, molecular docking studies suggest that such compounds can form key interactions, such as hydrogen bonds with residues like Gly181, within the active site of the sulfatase enzyme (PDB: 1P49) . This compound is intended for use in biochemical research, cell-based assays, and early-stage drug discovery. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5S/c1-22(18,19)21-12-7-8-13-15(9-12)20-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXSFULMZKXXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Key Structural Analogs

Table 1 summarizes critical structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
4-Oxo-3-phenyl-4H-chromen-7-yl methanesulfonate -O-SO₂-CH₃ (7), -Ph (3) C₁₆H₁₂O₅S 316.33 g/mol Electrophilic sulfonate ester; potential alkylating agent
3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate -O-SO₂-CH₃ (7), -CF₃ (2), -3,4-dimethoxy-Ph (3) C₁₉H₁₅F₃O₇S 444.4 g/mol Electron-withdrawing CF₃ enhances stability; methoxy groups improve solubility
4-Methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate -OSO₂-(4-Me-Ph) (7), -CH₃ (4), -phenylalanine ester C₂₆H₂₃NO₆S 477.53 g/mol Bulky sulfonamide ester; chiral center influences biological interactions

Reactivity and Stability

  • Electrophilicity: The methanesulfonate group in the target compound facilitates nucleophilic substitution reactions, similar to methyl methanesulfonate (MMS), a known DNA alkylator . However, the coumarin backbone may direct reactivity toward specific biological targets (e.g., kinases or proteases) rather than indiscriminate DNA damage.
  • Stability : The trifluoromethyl group in the analog (CAS 452356-34-2) increases metabolic stability compared to the phenyl-substituted target compound, as CF₃ groups resist oxidative degradation .

Physicochemical Properties

  • Solubility : The dimethoxy-substituted analog () exhibits higher aqueous solubility due to polar methoxy groups, whereas the target compound’s phenyl group enhances lipid membrane permeability .
  • Toxicity Profile : Methanesulfonate esters (e.g., lead methanesulfonate in ) are generally corrosive and toxic, but coupling to a chromen scaffold may mitigate these effects by reducing volatility and bioavailability .

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl methanesulfonate is a compound belonging to the chromone family, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of chromone derivatives with methanesulfonic acid under specific conditions. The synthetic route can be modified to introduce various substituents on the phenyl ring, which may enhance biological activity.

Biological Activity

The biological activity of this compound encompasses antibacterial, anticancer, and anti-inflammatory properties. Below is a summary of key findings:

Antibacterial Activity

Research has demonstrated that derivatives of chromones exhibit significant antibacterial properties. For instance:

  • Tested Strains : The compound was evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
  • Methodology : The disk diffusion method was utilized to assess antibacterial efficacy, with results indicating that certain derivatives showed good activity against E. coli and moderate activity against S. aureus .
CompoundActivity Against Gram-Negative BacteriaActivity Against Gram-Positive Bacteria
This compoundInhibition Zone: X mm (at 10 µg/ml)Inhibition Zone: Y mm (at 10 µg/ml)

Anticancer Activity

The anticancer potential of chromone derivatives has been explored extensively:

  • Cell Lines : The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
  • Results : Certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
CompoundCell LineIC50 Value (µM)
This compoundMCF-7X µM
This compoundA549Y µM

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism : It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Findings : In vitro studies indicated that some derivatives could reduce inflammation markers in treated cells .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various chromone derivatives, including 4-Oxo-3-phenyl derivatives, showing that modifications on the phenyl ring significantly influenced their efficacy against E. coli and S. aureus .
  • Anticancer Evaluation : Another study focused on the anticancer effects of chromone derivatives on MCF-7 cells, revealing that specific substitutions enhanced cytotoxicity compared to the parent compound .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate?

The primary route involves nucleophilic substitution of the hydroxyl group at the 7-position of 4-oxo-3-phenylcoumarin with methanesulfonyl chloride. Key steps include:

  • Using anhydrous solvents (e.g., dichloromethane) and bases (triethylamine or pyridine) to scavenge HCl.
  • Maintaining low temperatures (0–5°C) to suppress side reactions like hydrolysis of the sulfonate ester .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign aromatic protons and confirm substitution patterns (e.g., coupling constants for adjacent protons). The methanesulfonate group appears as a singlet near δ 3.2 ppm in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 358.06 for C17H13O5S) .
  • X-ray Crystallography : Resolves ambiguity in regiochemistry and confirms the sulfonate ester’s spatial orientation (e.g., torsional angles in the chromenone core) .

Q. How should researchers assess the compound’s stability under experimental conditions?

  • Conduct accelerated degradation studies under varying pH, temperature, and light exposure.
  • Monitor hydrolytic stability via HPLC to detect decomposition products (e.g., free coumarin or methanesulfonic acid) .
  • Store the compound in inert atmospheres (argon) at –20°C to prevent moisture-induced hydrolysis.

Q. What solvent systems are optimal for recrystallization?

  • Use mixed solvents like ethanol/water or acetone/hexane to achieve high-purity crystals.
  • Slow evaporation at 4°C yields single crystals suitable for XRD analysis .

Q. How can researchers verify the absence of regioisomeric impurities?

  • Compare experimental NMR data with computational predictions (e.g., DFT calculations for chemical shifts).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .

Advanced Research Questions

Q. What strategies resolve contradictions between NOESY and X-ray crystallography data in structural assignments?

  • Prioritize XRD for unambiguous spatial resolution, as NOESY correlations may mislead due to dynamic effects or solvent interactions.
  • Cross-validate with DFT-optimized geometries to identify discrepancies arising from crystal packing forces .

Q. How can low yields in sulfonate ester formation be mitigated?

  • Optimize stoichiometry (1.2–1.5 equivalents of methanesulfonyl chloride) and reaction time (2–4 hours).
  • Introduce catalytic DMAP to enhance nucleophilicity of the phenolic oxygen .
  • Replace traditional bases with polymer-supported alternatives to simplify purification .

Q. What experimental designs address regioselectivity challenges in functionalizing the chromenone core?

  • Use steric and electronic directing groups (e.g., electron-withdrawing substituents at the 3-phenyl ring) to favor sulfonation at the 7-position.
  • Conduct competitive reactions with isotopic labeling to track substitution pathways .

Q. How should researchers interpret conflicting mass spectrometry and elemental analysis data?

  • Reanalyze samples for co-eluting impurities via LC-MS/MS.
  • Validate purity with combustion-based elemental analysis, accounting for hygroscopicity or solvent residues .

Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?

  • Perform molecular docking studies to assess interactions with target proteins (e.g., kinases or esterases).
  • Use QM/MM simulations to model hydrolysis pathways under physiological conditions .

Key Methodological Insights from Evidence

  • Synthetic Optimization : highlights the use of anhydrous conditions and inert atmospheres to achieve >85% yield in sulfonate ester synthesis.
  • Crystallography : and provide torsional angle data (e.g., O–S–O–C7 = −179.12°), critical for confirming the sulfonate group’s planar orientation.
  • Stability : emphasizes the compound’s sensitivity to hydrolysis, necessitating rigorous moisture control during storage.

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